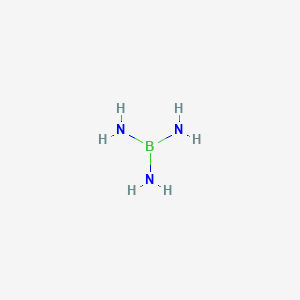
Boranetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boranetriamine, also known as tris(dimethylamino)borane, is a chemical compound with the formula C₆H₁₈BN₃. It is a boron-containing compound where the boron atom is bonded to three dimethylamino groups. This compound is known for its unique chemical properties and has found applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boranetriamine can be synthesized through the reaction of boron tribromide with dimethylamine. The process involves the following steps:
- A solution of boron tribromide in pentane is added dropwise to a cooled solution of dimethylamine in pentane.
- The reaction mixture is stirred at room temperature, resulting in the formation of a white precipitate of dimethylamine hydrobromide.
- The precipitate is filtered off, and the pentane solution is distilled to obtain this compound as a colorless liquid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced distillation techniques and purification methods is common in industrial settings to achieve the desired quality of this compound .
Chemical Reactions Analysis
Types of Reactions: Boranetriamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form boron-nitrogen compounds.
Reduction: It can be reduced under specific conditions to yield different boron-containing products.
Substitution: The dimethylamino groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Boron-nitrogen oxides.
Reduction: Boron hydrides.
Substitution: Various substituted boron compounds.
Scientific Research Applications
Boranetriamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-nitrogen bonds.
Biology: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the use of this compound in drug development and as a potential therapeutic agent.
Industry: It is used in the production of advanced materials, including boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of boranetriamine involves its interaction with various molecular targets. The dimethylamino groups facilitate the formation of stable complexes with other molecules, enabling this compound to participate in a variety of chemical reactions. The boron atom in this compound can form coordinate bonds with electron-rich species, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Tris(dimethylamino)borane: Similar in structure but with different substituents.
Boron trichloride: Another boron-containing compound with distinct reactivity.
Boron tribromide: Used in the synthesis of boranetriamine and has different chemical properties.
Uniqueness: this compound is unique due to its ability to form stable complexes with a variety of molecules, making it highly versatile in chemical synthesis. Its reactivity and stability under different conditions set it apart from other boron-containing compounds .
Properties
CAS No. |
14939-14-1 |
|---|---|
Molecular Formula |
BH6N3 |
Molecular Weight |
58.88 g/mol |
InChI |
InChI=1S/BH6N3/c2-1(3)4/h2-4H2 |
InChI Key |
FDLQTAFYNVOAIN-UHFFFAOYSA-N |
Canonical SMILES |
B(N)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



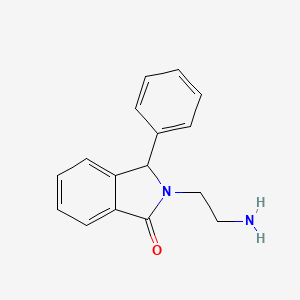
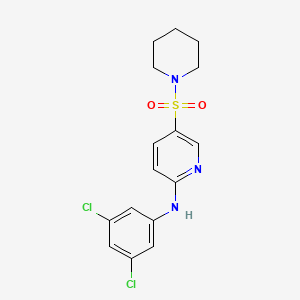
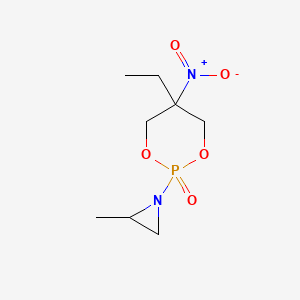
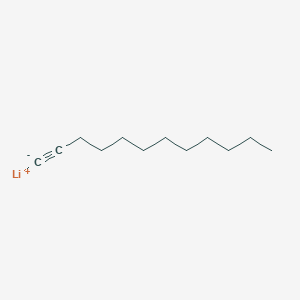
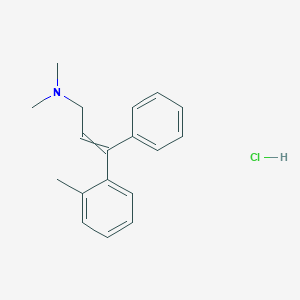
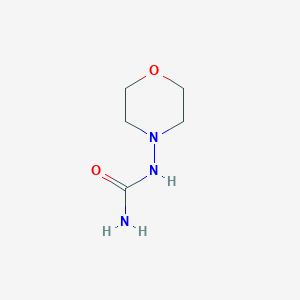
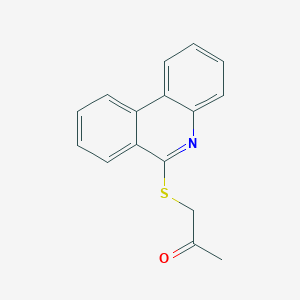
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)
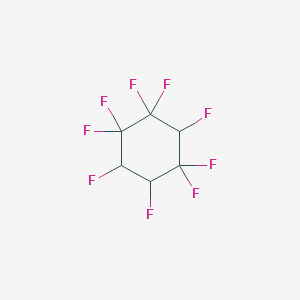
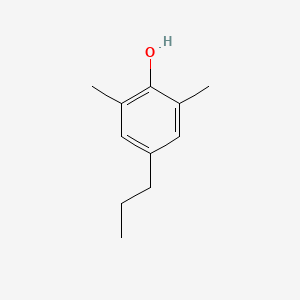
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)
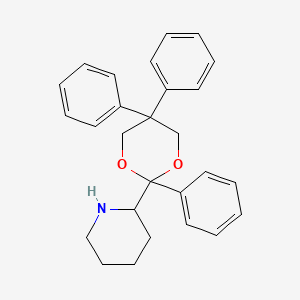
![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)
